molecular formula C10H9F3O3 B3041751 Methyl 2-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-44-2

Methyl 2-(2,2,2-trifluoroethoxy)benzoate

Cat. No. B3041751
CAS RN: 35453-44-2
M. Wt: 234.17 g/mol
InChI Key: GRNHMSANGQEPRV-UHFFFAOYSA-N
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Patent
US03996280

Procedure details

A mixture of methyl salicylate (6.4 ml., 7.6 g., 0.05 mole), 2,2,2-trifluoroethyl trifluoromethanesulfonate (13.9 g., 0.06 mole), anhydrous potassium carbonate (13.8 g., 0.1 mole) and acetone (150 ml.) is heated under reflux with efficient stirring for three days. The product is filtered and the filtrate is concentrated to a small volume. It is diluted with cold water and the resulting precipitate is collected and washed successively with cold dilute sodium hydroxide solution and water. The desired material is recrystallized then from aqueous ethanol to afford white solid, m.p. 61-62.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].FC(F)(F)S(O[CH2:18][C:19]([F:22])([F:21])[F:20])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:20][C:19]([F:22])([F:21])[CH2:18][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
13.9 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with efficient stirring for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The product is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a small volume
ADDITION
Type
ADDITION
Details
It is diluted with cold water
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is collected
WASH
Type
WASH
Details
washed successively with cold dilute sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
The desired material is recrystallized
CUSTOM
Type
CUSTOM
Details
from aqueous ethanol to afford white solid, m.p. 61-62

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
FC(COC1=C(C(=O)OC)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.